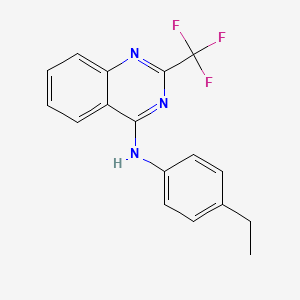

N-(4-ethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of quinazoline derivatives typically involves multi-step reactions starting from readily available precursors. For instance, a notable synthesis approach for quinazolinamines involves the cyclization of 2-hydrazinoquinazolin-4-one derivatives with various carbon donors. This methodology allows for the generation of a wide array of substituted quinazolinamines, showcasing the versatility of quinazoline chemistry in producing compounds with potential biological activities (Alagarsamy et al., 2009).

Molecular Structure Analysis

Quinazoline derivatives exhibit significant molecular stability attributed to weak but collective intra- and intermolecular hydrogen bond interactions. Advanced structural characterization techniques, such as X-ray crystallography and quantum chemical calculations, provide insights into their molecular geometries, confirming the presence of significant hydrogen bonding that contributes to their molecular stability (Gandhi et al., 2020).

Chemical Reactions and Properties

Quinazoline derivatives participate in a variety of chemical reactions, reflecting their rich chemistry. For example, they can undergo nucleophilic substitution reactions, providing a pathway to introduce various functional groups that can significantly alter their pharmacological properties. The ability to functionalize quinazoline derivatives through such reactions underscores their potential as versatile scaffolds in medicinal chemistry (Ouyang et al., 2016).

Physical Properties Analysis

The physical properties of quinazoline derivatives, such as solubility and crystallinity, are crucial for their pharmaceutical applications. These properties are influenced by the compound's molecular structure and the presence of functional groups. Understanding these properties is essential for optimizing the absorption and bioavailability of these compounds for potential therapeutic uses.

Chemical Properties Analysis

The chemical properties of N-(4-ethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine derivatives, such as reactivity and stability, are central to their pharmacological efficacy. Their ability to interact with biological targets is influenced by the electronic distribution within the molecule, which can be studied through techniques like NBO analysis and electrostatic potential mapping. Such analyses help in understanding the molecule's interaction with biological receptors, contributing to the design of more effective and selective therapeutic agents (Gandhi et al., 2020).

properties

IUPAC Name |

N-(4-ethylphenyl)-2-(trifluoromethyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3/c1-2-11-7-9-12(10-8-11)21-15-13-5-3-4-6-14(13)22-16(23-15)17(18,19)20/h3-10H,2H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDHGZHXNTNPOPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-oxo-2-(3-thienyl)ethyl]malonic acid](/img/structure/B5532683.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B5532697.png)

![2-{[(4-isopropylbenzyl)thio]methyl}-1H-benzimidazole](/img/structure/B5532698.png)

![ethyl 3-{3-[(1,3-benzodioxol-5-yloxy)methyl]-4-methoxyphenyl}-2-cyanoacrylate](/img/structure/B5532713.png)

![[(3aS*,9bS*)-2-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5532730.png)

![3-(3-chloro-4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B5532737.png)

![N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-methyl-2-pyridinyl)urea](/img/structure/B5532745.png)

![2-chloro-N-[2-(3-oxo-2,9-diazaspiro[5.5]undec-2-yl)ethyl]benzamide hydrochloride](/img/structure/B5532751.png)

![[1-(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl](pyridin-2-yl)methanone](/img/structure/B5532772.png)

![6-methyl-2-({4-[2-(methylsulfonyl)ethyl]-1-piperazinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5532789.png)

![4-{[(2-chlorobenzyl)thio]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5532797.png)